4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c23-26(24,21-8-1-2-9-21)22-10-6-15(7-11-22)13-25-18-12-17(19-14-20-18)16-4-3-5-16/h12,14-16H,1-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOQGCUOIKTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves several steps, typically starting with the preparation of the pyrimidine coreThe synthetic route often employs Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine core and the piperidinyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Converts functional groups to their oxidized forms.
- Reduction : Modifies specific functional groups within the molecule.
- Substitution : Allows for the introduction of various substituents at the pyrimidine core and piperidinyl moiety.
Medicinal Chemistry
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is being investigated for its potential therapeutic effects against various diseases. Preliminary studies suggest that it may interact with specific biological targets involved in disease pathways.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study on similar pyrido[3,4-d]pyrimidine derivatives demonstrated selective activity against breast and renal cancer cells, indicating potential for further development in oncology .
Biological Research
The compound is also being explored for its biological activities beyond cancer treatment. It is hypothesized to have effects on neurotransmitter systems, making it a candidate for neurological research.
Material Science
Due to its unique chemical structure, this compound is utilized as a building block in the synthesis of novel materials. Its properties can be tailored for applications in drug delivery systems and polymer science.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The compound is believed to modulate certain pathways by binding to target proteins, thereby influencing their activity. This modulation can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Cycloalkyl Substituent Variations: Cyclobutyl vs. Cyclopropyl
The closest structural analog is 4-Cyclopropyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine (PubChem entry, 2004 ), which substitutes the cyclobutyl group with a cyclopropyl ring. Key differences include:
| Property | Cyclobutyl Analog (CAS: 2320888-55-7) | Cyclopropyl Analog |
|---|---|---|
| Ring Size | 4-membered (cyclobutyl) | 3-membered (cyclopropyl) |
| Ring Strain | Moderate | High |
| Lipophilicity (Predicted) | Likely higher due to larger ring | Lower (smaller ring) |
| Conformational Flexibility | Greater flexibility | Restricted by ring strain |
Implications :
Core Structure and Functional Group Comparisons
Other compounds listed in CAS records (e.g., triazolo-pyridazin derivatives ) share functional groups but differ in core structure:
Key Observations :
Hypothetical Pharmacokinetic and Binding Profiles
While experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, structural analysis permits informed hypotheses:
| Parameter | Target Compound (Cyclobutyl) | Cyclopropyl Analog | Triazolo-Pyridazin Analogs |
|---|---|---|---|
| Solubility | Moderate (sulfonyl group) | Lower | Variable (depends on substituents) |
| Metabolic Stability | Likely improved (cyclobutyl) | Reduced | High (rigid core) |
| Target Selectivity | Broad (pyrimidine scaffold) | Narrower | Narrow (triazolo specificity) |
Biological Activity
The compound 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine ring linked through a methoxy group. The presence of a pyrrolidin-1-ylsulfonyl moiety adds to its pharmacological profile.
Molecular Formula
- C : 16
- H : 22
- N : 4
- O : 2
- S : 1
Molecular Weight
Calculated molecular weight is approximately 306.43 g/mol .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine and pyrrolidine rings may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : The presence of the piperidine moiety is associated with antibacterial activity.
- Cognitive Enhancement : Potential effects on neurotransmitter systems suggest possible applications in cognitive disorders.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Anticancer | Moderate | |
| Antimicrobial | Moderate | |
| Enzyme Inhibition | High | |
| Cognitive Enhancement | Preliminary |
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of similar pyrimidine derivatives showed that compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further exploration of this compound in oncology.
Case Study 2: Antimicrobial Effects
In vitro studies demonstrated that derivatives of piperidine exhibited significant antibacterial activity against several strains, including E. coli and Staphylococcus aureus. The sulfonamide functional group was crucial for enhancing this activity, suggesting that the compound may possess similar properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
